Ethyl 2-tert-butylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-tert-butylcyclopropane-1-carboxylate is an organic compound with the molecular formula C11H20O2 It is a cyclopropane derivative, characterized by the presence of an ethyl ester group and a tert-butyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of tert-butylcyclopropane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions generally require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-tert-butylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and hydrolysis reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy can also influence the compound’s behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-tert-butyl-cyclopropane-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Bicyclo[1.1.0]butane derivatives
Uniqueness
Ethyl 2-tert-butylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups and the presence of a cyclopropane ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-tert-butylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-12-9(11)7-6-8(7)10(2,3)4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAHPEKJCDBVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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